molecular formula C20H21N7O5 B1664510 10-脱氨甲叶酸 CAS No. 52454-37-2

10-脱氨甲叶酸

货号 B1664510
CAS 编号: 52454-37-2
分子量: 439.4 g/mol
InChI 键: LGFLRHWJJKLPCC-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Deazaaminopterin is a potent inhibitor of dihydrofolate reductase . It has shown significant therapeutic potential, particularly when coadministered with probenecid or combined with platinum compounds . It has demonstrated greater antitumor effects than methotrexate in murine tumor models and human tumor xenografts .


Synthesis Analysis

The synthesis of 10-Deazaaminopterin involves a specific cyanation at the C-7 position of the pteridine ring system using diethyl phosphorocyanidate . This converts the dimethyl esters of methotrexate and 10-ethyl-10-deazaaminopterin to the corresponding 7-cyano dimethyl ester derivatives, which are then hydrolyzed to the 7-hydroxy metabolites .


Molecular Structure Analysis

10-Deazaaminopterin, also known as Pralatrexate, has the molecular formula C23H23N7O5 . A new crystal form of 10-Propargyl-10-Deazaaminopterin, form SL, was discovered which is thermodynamically stable, shows long term stability and is applicable for use in final dosage forms .


Chemical Reactions Analysis

In vitro studies have documented 25–30-fold and 3-fold, respectively, greater cytotoxic potency of 10-Deazaaminopterin compared with methotrexate and another 10-deazaaminopterin, edatrexate, against VAMT-1 and JMN cell lines derived from human mesothelioma .

科学研究应用

1. Treatment of Human Pleural Mesothelioma

  • Application Summary: 10-Deazaaminopterin, specifically the analogue 10-propargyl-10-deazaaminopterin (PDX), has been studied for its potential in treating human pleural mesothelioma, a type of cancer. PDX has shown greater cytotoxic potency compared to methotrexate and another 10-deazaaminopterin, edatrexate, against cell lines derived from human mesothelioma .
  • Methods of Application: The study involved in vitro studies and in vivo studies using a JMN tumor xenografted in nude mice. The therapeutic activity of PDX was further enhanced by coadministration of probenecid, an inhibitor of canicular multispecific organic anion transporter/multidrug resistance-related protein (MRP)-like ATPases .
  • Results: PDX brought about substantial regression of the JMN tumor. When combined with platinum compounds, PDX achieved 2-fold greater overall regression of the JMN tumor with a 3–4-fold increase in complete regressions .

2. Antifolate Compound for Transplanted Tumors

  • Application Summary: 10-Ethyl-10-deazaaminopterin (10-EdAM), an antifolate compound, has shown greater therapeutic activity than methotrexate against transplanted tumors in mice .
  • Methods of Application: The study involved administering 10-EdAM weekly for 3 weeks to rats and dogs. The elimination of 10-EdAM from the plasma of these animals was studied, and high tissue concentrations of 10-EdAM were observed initially in liver, kidney, and small intestine of rats .
  • Results: The 10% lethal dose in rats was 125 mg/kg (i.p.) and in dogs it was 2.5 mg/kg (i.v.). The major histopathological findings in intoxicated animals were damage to the mucosa of the gastrointestinal tract in rats and dogs and hypocellularity of the marrow in rats .

安全和危害

10-Deazaaminopterin is toxic if swallowed and may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/eye protection/face protection .

未来方向

10-Deazaaminopterin has shown significant potential in the treatment of human pleural mesothelioma, particularly when coadministered with probenecid or combined with platinum compounds . Further studies are needed to explore its full potential in cancer treatment.

属性

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLRHWJJKLPCC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Deazaaminopterin

CAS RN

52454-37-2
Record name 10-Deazaaminopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-DEAZAAMINOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXJ16PPE04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deazaaminopterin
Reactant of Route 2
10-Deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Deazaaminopterin
Reactant of Route 4
10-Deazaaminopterin
Reactant of Route 5
10-Deazaaminopterin
Reactant of Route 6
10-Deazaaminopterin

Citations

For This Compound
656
Citations
FM Sirotnak, FA Schmid, LL Samuels, JI DeGraw - NCI Monogr, 1987 - books.google.com
… of a new folate analog, 10-deazaaminopterin, in mice. Cancer … of a new folate analog, 10deazaaminopterin, in mice. Cancer … folate analogs of the 10-deazaaminopterin series: Markedly …
Number of citations: 58 books.google.com
JI DeGraw, WT Colwell, JR Piper… - Journal of medicinal …, 1993 - ACS Publications
… Previous synthetic methodology6-7 for preparation of 10-alkyl- 10-deazaaminopterin and related compounds has utilized steps that are incompatible with the presence of a propargyl …
Number of citations: 70 pubs.acs.org
JR Piper, B Ramamurthy, CA Johnson… - Journal of medicinal …, 1996 - ACS Publications
… any, reduction in affinity for the target enzyme led to the design of 10-deazaaminopterin (10-DAM) and 10-ethyl-10-deazaaminopterin (10-EDAM). Both proved to be more effective than …
Number of citations: 15 pubs.acs.org
JR Piper, CA Johnson, GM Otter… - Journal of medicinal …, 1992 - ACS Publications
… This route to 9b intersects reported synthetic approaches leading to 10-ethyl-10-deazaaminopterin (10-EDAM, edatrexate), an agent now in advanced clinical trials. Thus the Wittig …
Number of citations: 27 pubs.acs.org
ES Wang, O O'Connor, Y She, AD Zelenetz… - Leukemia & …, 2003 - Taylor & Francis
PDX (10-propargyl-10-deazaaminopterin) is a novel anti-folate with improved membrane transport and polyglutamylation in tumor cells. In prior studies, PDX exhibited enhanced …
Number of citations: 129 www.tandfonline.com
MG Nair - The Journal of Organic Chemistry, 1985 - ACS Publications
… 10-deazaaminopterin (2) synthesized in 19744 and the more recently synthesized 10ethyl-10-deazaaminopterin (… Three different4,9,10 syntheses of 10-deazaaminopterin were reported …
Number of citations: 20 pubs.acs.org
LM Krug, CG Azzoli, MG Kris, VA Miller, NZ Khokhar… - Clinical cancer …, 2003 - AACR
Purpose: 10-propargyl-10-deazaaminopterin (PDX) has superior antitumor efficacy in mouse xenograft models, likely attributable to increased uptake by the RFC-1 folate transporter …
Number of citations: 59 aacrjournals.org
LM Krug, KK Ng, MG Kris, VA Miller, W Tong… - Clinical cancer …, 2000 - AACR
… Compared with other 4-aminofolate analogues,10-propargyl-10-deazaaminopterin (PDX) is the most efficient permeant for the RFC-1-mediated internalization and substrate for …
Number of citations: 72 aacrjournals.org
EC Taylor, PS Ray - The Journal of Organic Chemistry, 1988 - ACS Publications
… alternative and unambiguous synthetic route to 10-deazaaminopterin (2). This new strategy … -10-deazapteroic acid (5; a known precursor to 10-deazaaminopterin (2) (loe. cit.)) and 2- …
Number of citations: 35 pubs.acs.org
JJ Kinahan, LL Samuels, F Farag, MP Fanucchi… - Analytical …, 1985 - Elsevier
The antifolate compounds 10-deazaaminopterin (10-dAM) and 10-ethyl-10-deazaaminopterin (10-EdAM) are therapeutically superior to methotrexate in transplanted murine tumor …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。